4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide
Overview
Description
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H30N4O3S2 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dipropylbenzene-1-sulfonamide, is primarily targeted against Mycobacterium tuberculosis . The primary target of this compound within the bacterium is the enzyme DprE1 .
Mode of Action
The compound interacts with its target, DprE1, by binding to it, thereby inhibiting its function . This interaction results in the disruption of the bacterium’s cell wall synthesis, leading to its death .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the function of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall .
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacterium . This makes the compound a potential candidate for the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
The compound interacts with enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), showing significant inhibitory effects . The interaction of 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide with these enzymes suggests its potential role in biochemical reactions .
Cellular Effects
The compound has shown to influence cell function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease . It has been observed to inhibit the formation of beta-amyloid plaques, which are commonly accumulated in the brains of patients suffering from Alzheimer’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Specifically, it has been found to inhibit AChE and MAO-B enzymes . It also prevents the formation of beta-amyloid plaques .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant inhibitory activity against AChE and MAO-B enzymes .
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dipropylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S2/c1-3-13-28(14-4-2)33(30,31)20-11-9-19(10-12-20)23(29)26-15-17-27(18-16-26)24-25-21-7-5-6-8-22(21)32-24/h5-12H,3-4,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZCXPIORQVUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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